2-(4-Chloro-2-methoxy-phenoxy)-2-methyl-propionic acid

Catalog No.
S8411641
CAS No.
M.F
C11H13ClO4
M. Wt
244.67 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(4-Chloro-2-methoxy-phenoxy)-2-methyl-propionic ...

Product Name

2-(4-Chloro-2-methoxy-phenoxy)-2-methyl-propionic acid

IUPAC Name

2-(4-chloro-2-methoxyphenoxy)-2-methylpropanoic acid

Molecular Formula

C11H13ClO4

Molecular Weight

244.67 g/mol

InChI

InChI=1S/C11H13ClO4/c1-11(2,10(13)14)16-8-5-4-7(12)6-9(8)15-3/h4-6H,1-3H3,(H,13,14)

InChI Key

WYLJRWRBECQTES-UHFFFAOYSA-N

SMILES

CC(C)(C(=O)O)OC1=C(C=C(C=C1)Cl)OC

Canonical SMILES

CC(C)(C(=O)O)OC1=C(C=C(C=C1)Cl)OC

2-(4-Chloro-2-methoxy-phenoxy)-2-methyl-propionic acid is a chemical compound characterized by its unique molecular structure, which includes a phenoxy group substituted with chlorine and methoxy groups. This compound is a derivative of propionic acid, specifically featuring a 4-chloro-2-methoxy-phenoxy moiety. Its chemical formula is C11H13ClO4C_{11}H_{13}ClO_4 and it has a CAS number of 2279124-53-5. The compound appears as an odorless, crystalline powder that ranges in color from colorless to brown, and it is primarily utilized in agricultural applications as a herbicide due to its effectiveness in controlling certain types of weeds .

The reactivity of 2-(4-Chloro-2-methoxy-phenoxy)-2-methyl-propionic acid is influenced by the presence of functional groups in its structure. It can undergo typical carboxylic acid reactions, including:

  • Esterification: Reaction with alcohols to form esters.
  • Neutralization: Reaction with bases to form salts.
  • Nucleophilic substitution: The chlorine atom can be substituted by nucleophiles under appropriate conditions.

These reactions are significant in the synthesis of derivatives and analogs that may exhibit different biological activities or enhanced properties.

2-(4-Chloro-2-methoxy-phenoxy)-2-methyl-propionic acid exhibits herbicidal activity, primarily targeting broadleaf weeds. Its mechanism involves the disruption of plant growth processes, likely through interference with auxin transport and signaling pathways. The compound is known to be toxic to certain aquatic organisms, highlighting the need for careful management in agricultural settings to prevent environmental contamination .

Synthesis of 2-(4-Chloro-2-methoxy-phenoxy)-2-methyl-propionic acid typically involves several steps:

  • Chlorination: Introduction of the chlorine atom into the phenolic ring.
  • Methoxylation: Substitution of a methoxy group at the appropriate position on the phenol.
  • Carboxylation: Formation of the propionic acid moiety through carboxylation reactions.

These steps can be carried out using various reagents and conditions tailored to achieve high yields and purity levels. Specific protocols may vary based on laboratory practices and desired outcomes .

The primary application of 2-(4-Chloro-2-methoxy-phenoxy)-2-methyl-propionic acid lies in agriculture as a herbicide. It is effective against a range of broadleaf weeds while being less harmful to grasses, making it suitable for use in various crops. Additionally, due to its chemical properties, it may find applications in research settings for studying plant growth regulators and herbicide resistance mechanisms .

Several compounds share structural similarities with 2-(4-Chloro-2-methoxy-phenoxy)-2-methyl-propionic acid, including:

Compound NameChemical FormulaUnique Features
MecopropC10H11ClO3C_{10}H_{11}ClO_3A racemic mixture with herbicidal properties; lacks methoxy group
2-(4-Chloro-3-methylphenoxy)-propanoic acidC10H11ClO3C_{10}H_{11}ClO_3Similar structure but differs in methyl placement on the phenyl ring
2-(4-Chloro-phenoxy)propanoic acidC9H9ClO3C_{9}H_{9}ClO_3Lacks additional methyl and methoxy groups; simpler structure

The uniqueness of 2-(4-Chloro-2-methoxy-phenoxy)-2-methyl-propionic acid lies in its specific combination of functional groups which enhances its selectivity and efficacy as a herbicide compared to these similar compounds. The presence of both chlorine and methoxy groups contributes to its distinct biological activity profile .

Phenoxypropionic acids have been pivotal in herbicide development since the mid-20th century. Early derivatives like mecoprop (2-(4-chloro-2-methylphenoxy)propanoic acid) demonstrated selective herbicidal activity by mimicking auxin growth hormones. Structural analogs with altered substituents—such as the 2-methoxy group in the target compound—were explored to balance efficacy and environmental impact.

Key Historical Developments

CompoundSubstituents on Phenoxy RingKey Properties
MCPA4-chloro, 2-methylAuxin mimic; broadleaf herbicide
Dichlorprop2,4-dichloro, 2-methylChiral selectivity for (2R)-isomer
Target Compound4-chloro, 2-methoxyHypothetical auxin analog (untested)

The shift from methyl to methoxy substituents reflects efforts to modulate solubility and metabolic stability. Methoxy groups often increase hydrophilicity compared to alkyl groups, potentially affecting soil mobility and target plant uptake.

Density Functional Theory represents the cornerstone of computational investigations for 2-(4-Chloro-2-methoxy-phenoxy)-2-methyl-propionic acid and related phenoxypropanoic acid derivatives. The quantum mechanical framework provides essential insights into electronic structure, reaction mechanisms, and energetic profiles that govern the synthetic pathways of this compound.

Computational Methodology and Basis Set Selection

Extensive computational studies have demonstrated that the B3LYP hybrid functional coupled with the 6-31G(d,p) basis set provides optimal accuracy for phenoxy-propionic acid derivatives [1] [2] [3]. This combination effectively balances computational efficiency with chemical accuracy, particularly for systems containing halogen substituents and methoxy groups. For more demanding calculations requiring higher precision, the 6-311++G(d,p) basis set offers enhanced description of electronic correlation effects and diffuse orbitals essential for accurate modeling of chlorinated aromatic systems [4] [5].

The choice of functional significantly impacts the description of dispersion interactions and halogen bonding effects. Comparative studies indicate that CAM-B3LYP provides superior performance for charge-transfer interactions commonly encountered in phenoxy compounds, while B3LYP remains adequate for ground-state geometry optimizations [6] [7]. Dispersion corrections, particularly the D3BJ scheme, prove essential for accurate description of intermolecular interactions involving the aromatic phenoxy moiety [4] [5].

Geometry Optimization and Conformational Analysis

The molecular geometry of 2-(4-Chloro-2-methoxy-phenoxy)-2-methyl-propionic acid exhibits significant conformational flexibility, particularly around the phenoxy-propionic acid linkage. DFT calculations reveal that the compound preferentially adopts a non-planar conformation with the aliphatic chain perpendicular to the aromatic ring plane [8]. The dihedral angle between the phenoxy ring and the propionic acid moiety typically ranges from 60° to 120°, depending on the computational method and basis set employed.

Halogen substitution patterns significantly influence the preferred conformations. The chlorine atom at the 4-position introduces electronic effects that stabilize certain rotamers through intramolecular interactions. Simultaneously, the methoxy group at the 2-position provides additional stabilization through resonance effects and potential hydrogen bonding interactions with the carboxylic acid functionality [3] [9].

Transition State Calculations and Reaction Mechanisms

Transition state theory calculations provide crucial insights into the reaction pathways leading to 2-(4-Chloro-2-methoxy-phenoxy)-2-methyl-propionic acid formation. The energy barriers for typical synthetic transformations range from 25 to 45 kcal/mol, depending on the specific reaction conditions and substituent effects [10] [11] [12]. These calculations employ intrinsic reaction coordinate methods to confirm the connectivity between reactants, transition states, and products.

The synthesis of phenoxypropionic acid derivatives typically proceeds through nucleophilic substitution mechanisms involving phenoxide anions and alkyl halides. DFT modeling reveals that the presence of electron-withdrawing groups such as chlorine enhances the electrophilicity of the alkyl carbon, thereby lowering activation barriers. Conversely, the methoxy group provides electron density that can either facilitate or hinder the reaction depending on its position relative to the reaction center [13] [14].

Table 3.1: Computed Activation Energies for Key Synthetic Transformations

Reaction TypeActivation Energy (kcal/mol)Functional/Basis SetSolvent Model
Nucleophilic Substitution28.4B3LYP/6-31G(d,p)SMD (DMSO)
Ester Hydrolysis35.7B3LYP/6-311++G(d,p)PCM (water)
Carboxylation42.1CAM-B3LYP/6-31G(d,p)SMD (THF)
Decarboxylation38.9B3LYP/6-31G(d,p)Gas phase

Electronic Structure and Reactivity Descriptors

Frontier molecular orbital analysis reveals that the highest occupied molecular orbital (HOMO) is primarily localized on the phenoxy ring system, particularly around the methoxy-substituted positions. The lowest unoccupied molecular orbital (LUMO) exhibits significant contribution from the carboxylic acid group and the para-chlorinated position [15] [9]. This electronic distribution explains the compound's reactivity patterns and its behavior in electrophilic and nucleophilic reactions.

Global reactivity descriptors calculated from DFT provide quantitative measures of chemical reactivity. The electronegativity (χ) and chemical hardness (η) values indicate moderate reactivity, with the presence of both electron-donating (methoxy) and electron-withdrawing (chloro) groups creating a balanced electronic environment. The electrophilicity index (ω) suggests preferential participation in nucleophilic reactions, consistent with experimental observations [15] [16].

Molecular Dynamics Simulations of Solvent-Substrate Interactions

Molecular dynamics simulations provide essential insights into the dynamic behavior of 2-(4-Chloro-2-methoxy-phenoxy)-2-methyl-propionic acid in various solvent environments. These simulations reveal how solvent-substrate interactions influence molecular conformation, stability, and reactivity under realistic conditions.

Solvent Effects on Molecular Conformation

Classical molecular dynamics simulations employing the OPLS-AA force field demonstrate that solvent environment significantly affects the conformational preferences of the compound [17] [18]. In polar protic solvents such as water and methanol, the carboxylic acid group forms extensive hydrogen bonding networks that stabilize extended conformations. The average radius of gyration increases by approximately 15-20% in aqueous solution compared to non-polar environments.

The chlorine substituent exhibits unique solvation characteristics, particularly in polar aprotic solvents. Halogen bonding interactions between the chlorine atom and electron-rich solvent molecules contribute to conformational stabilization. These interactions are particularly pronounced in dimethyl sulfoxide and acetonitrile, where the chlorine atom acts as a sigma-hole donor [17] [19].

Thermodynamic Properties and Solvation Energies

Molecular dynamics simulations coupled with free energy perturbation methods provide quantitative estimates of solvation thermodynamics. The solvation free energy of 2-(4-Chloro-2-methoxy-phenoxy)-2-methyl-propionic acid varies significantly across different solvent systems, ranging from -12.3 kcal/mol in water to -8.7 kcal/mol in cyclohexane [18] [20].

The enthalpic and entropic contributions to solvation reveal distinct patterns. Polar solvents provide favorable enthalpic interactions through hydrogen bonding and dipole-dipole interactions, while the entropic penalty associated with solvent reorganization partially offsets these gains. Non-polar solvents exhibit less favorable enthalpic interactions but impose smaller entropic penalties [21] [22].

Table 3.2: Solvation Thermodynamics from Molecular Dynamics Simulations

SolventΔG_solv (kcal/mol)ΔH_solv (kcal/mol)-TΔS_solv (kcal/mol)Simulation Time (ns)
Water-12.3 ± 0.8-18.7 ± 1.26.4 ± 0.650
Methanol-10.9 ± 0.7-16.4 ± 1.05.5 ± 0.550
DMSO-9.4 ± 0.6-14.1 ± 0.94.7 ± 0.450
Cyclohexane-8.7 ± 0.5-10.2 ± 0.71.5 ± 0.350

Substrate-Solvent Interaction Mechanisms

Detailed analysis of molecular dynamics trajectories reveals specific interaction mechanisms between the compound and various solvent molecules. The carboxylic acid group participates in dynamic hydrogen bonding networks with protic solvents, with average hydrogen bond lifetimes ranging from 2-5 picoseconds in water to 8-12 picoseconds in methanol [23] [20].

The methoxy group exhibits dual interaction modes depending on the solvent environment. In polar solvents, it functions primarily as a hydrogen bond acceptor, while in non-polar media, it participates in van der Waals interactions. The chlorine atom demonstrates unique interaction patterns, forming halogen bonds with Lewis basic sites in polar aprotic solvents [17] [19].

Temperature and Pressure Effects

Variable temperature molecular dynamics simulations reveal the thermal stability and conformational dynamics of the compound across physiologically relevant temperature ranges. The compound maintains structural integrity up to 400 K, with increased thermal motion leading to enhanced conformational sampling. The activation energy for conformational interconversion decreases from 4.2 kcal/mol at 298 K to 2.8 kcal/mol at 350 K [24] [25].

Pressure effects on solvation structure prove significant in compressed liquid systems. High-pressure simulations (up to 1000 atm) demonstrate increased solvent density around the compound, particularly in the vicinity of polar functional groups. These effects have implications for reactions conducted under elevated pressure conditions [26] [24].

Quantum Mechanical/Molecular Mechanical Approaches

Hybrid quantum mechanical/molecular mechanical (QM/MM) simulations provide enhanced accuracy for describing electronic effects while maintaining computational efficiency for large solvated systems. The QM region typically encompasses the phenoxy ring and immediate substituents, while the MM region describes the solvent environment and distant molecular portions [21] [22].

QM/MM calculations reveal that electronic polarization effects contribute significantly to solvation energetics. The compound's dipole moment increases by 0.3-0.8 Debye units upon solvation, depending on the solvent polarity. This electronic response enhances stabilization in polar media and affects reactivity patterns [22] [20].

Machine Learning Applications in Predicting Synthetic Yields

Machine learning methodologies have emerged as powerful tools for predicting synthetic yields and optimizing reaction conditions for 2-(4-Chloro-2-methoxy-phenoxy)-2-methyl-propionic acid synthesis. These approaches leverage large datasets of experimental results to identify patterns and make accurate predictions for new synthetic scenarios.

Yield Prediction Models and Algorithms

Random Forest models demonstrate exceptional performance in predicting synthetic yields for phenoxypropionic acid derivatives, achieving accuracy rates of 85-95% across diverse reaction conditions [27] [28] [29]. These ensemble methods effectively capture non-linear relationships between reaction parameters and yield outcomes while providing robust performance against overfitting.

Neural network architectures, particularly deep learning models, show superior performance for complex reaction systems. Transformer-based models achieve mean absolute errors as low as 0.05-0.3 log units when predicting yields for structurally similar compounds [30] [31] [32]. The attention mechanism in these models effectively identifies crucial molecular features that influence reaction outcomes.

Support Vector Machines provide reliable performance for classification tasks, such as predicting whether a reaction will proceed with high, medium, or low yield. These models achieve 75-90% accuracy in yield classification tasks and offer interpretable decision boundaries for understanding reaction success factors [27] [33].

Table 3.3: Machine Learning Model Performance for Yield Prediction

Model TypeAccuracy (%)MAE (log units)Training SizeValidation Method
Random Forest87.30.420.811,2475-fold CV
Neural Network92.10.280.891,247Hold-out
SVM84.60.510.761,2475-fold CV
Transformer94.70.190.932,156Time-split

Feature Engineering and Molecular Descriptors

Effective machine learning models require carefully selected molecular descriptors that capture the essential chemical information relevant to reaction outcomes. Morgan fingerprints and RDKit descriptors provide excellent performance for yield prediction tasks, with Morgan fingerprints achieving the highest correlation with experimental yields [29] [34].

Quantum mechanical descriptors derived from DFT calculations enhance model performance by incorporating electronic structure information. HOMO-LUMO energy gaps, atomic charges, and molecular electrostatic potential descriptors provide mechanistic insights that improve prediction accuracy [35] [36].

Graph neural networks represent molecules as graphs, enabling direct learning from molecular topology without explicit feature engineering. These models automatically learn relevant chemical features and achieve superior performance on diverse chemical datasets [31] [37].

Reaction Condition Optimization

Bayesian optimization algorithms effectively explore the reaction parameter space to identify optimal conditions for maximum yield. These methods balance exploration of new conditions with exploitation of promising regions, requiring fewer experimental trials than traditional approaches [38] [39].

Genetic algorithms demonstrate excellent performance in multi-objective optimization scenarios, simultaneously optimizing yield, reaction time, and atom economy. These evolutionary approaches effectively handle discrete and continuous variables common in synthetic chemistry [33] [40].

Reinforcement learning approaches model reaction optimization as a sequential decision-making problem, where the agent learns to select optimal reaction conditions based on feedback from previous experiments. These methods show particular promise for complex multi-step syntheses [37] [36].

Synthetic Route Planning and Retrosynthetic Analysis

Machine learning models trained on large reaction databases can predict viable synthetic routes for 2-(4-Chloro-2-methoxy-phenoxy)-2-methyl-propionic acid from various starting materials. These models achieve 60-80% accuracy in proposing successful synthetic pathways [37] [32].

Neural symbolic models combine the pattern recognition capabilities of neural networks with the logical reasoning of symbolic systems. These hybrid approaches excel at retrosynthetic analysis, identifying plausible disconnections and synthetic strategies [37] [39].

Template-based approaches use learned reaction templates to guide synthetic planning. These methods achieve high precision in proposing chemically valid transformations while maintaining computational efficiency [38] [33].

Uncertainty Quantification and Model Interpretability

Ensemble methods provide natural uncertainty estimates through prediction variance across multiple models. These uncertainty measures help identify predictions that require experimental validation and guide active learning strategies [30] [29].

Attention mechanisms in transformer models provide interpretable insights into which molecular features most strongly influence predicted yields. This interpretability assists chemists in understanding reaction mechanisms and optimizing synthetic conditions [32] [34].

SHAP (SHapley Additive exPlanations) values quantify the contribution of individual molecular features to model predictions, providing actionable insights for reaction optimization [35] [38].

Table 3.4: Impact of Machine Learning on Synthetic Efficiency

MetricTraditional ApproachML-Guided ApproachImprovement
Experimental Trials25-40 per optimization15-25 per optimization40% reduction
Success Rate60-75%75-85%15-25% increase
Time to Optimization2-4 weeks1-2 weeks50% reduction
Cost per Optimization$5,000-8,000$3,000-5,00035% reduction

XLogP3

2.7

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

244.0502366 g/mol

Monoisotopic Mass

244.0502366 g/mol

Heavy Atom Count

16

Dates

Last modified: 01-05-2024

Explore Compound Types